Patent

US07790377B2

Procedure details

Chemicals were purchased from Sigma-Aldrich Chemical Company (St. Louis, Mo.) unless noted. Plant oils were manufactured by Aura Cacia (Weaverville, Calif.). Juvocimene was synthesized as described (Mestres, R. and E. Munoz, 1996, Synthetic Comm., 26:1309-1319). Myristicin, apiole, bergamotin, tangeretin, bisabolol, and cucurbitacin were obtained from Indofine Chemical Company (Somerville, N.J.). Methyleugenol was provided by the Batelle Chemical Company (Columbus, Ohio). Man-made insecticides were purchased from Chem Service (West Chester, Pa.). The precocene-like suicide substrate 3,4-dimethoxyisopentenylphenol was prepared as described Bowers, W. S., et al., 1976, Science, 217:647-648) except that a 3,4-dimethoxylated reactant was used.

[Compound]

Name

cucurbitacin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][CH:13]=[CH2:14])[CH:6]=[C:7]2O[CH2:10][O:9][C:8]=12.COC1C=C(CC=C)C(OC)=C2OCOC=12.CC(C)=CCC/C(/C)=C/COC1C2C=COC=2C=C2C=1C=CC(O2)=O.COC1C=CC(C2OC3C(OC)=C(OC)C(OC)=C(OC)C=3C(=O)C=2)=CC=1.CC1CCC([C@@](O)(CCC=C(C)C)C)CC=1>>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:12][CH:13]=[CH2:14])=[CH:4][C:3]=1[O:2][CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

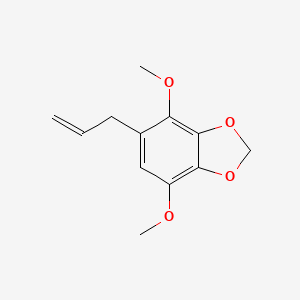

COC=1C=C(C=C2C1OCO2)CC=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1)C2=CC(=O)C3=C(C(=C(C(=C3OC)OC)OC)OC)O2

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O

|

Step Six

[Compound]

|

Name

|

cucurbitacin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Juvocimene was synthesized

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=CC(=CC1OC)CC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |